Demethylspheroidene

描述

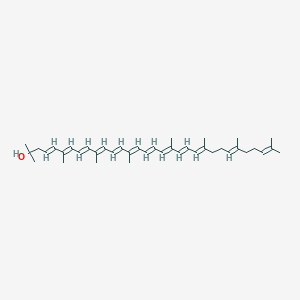

Demethylspheroidene is a bacterial carotenoid integral to the photosynthetic apparatus of purple nonsulfur bacteria, such as Rhodobacter sphaeroides and Rhodobaca bogoriensis. It is synthesized via the spheroidene pathway, where the enzyme CrtD (hydroxyneurosporene desaturase) catalyzes the desaturation of hydroxyneurosporene to form this compound . This compound serves as a critical intermediate before O-methylation by CrtF (this compound O-methyltransferase) converts it into spheroidene . Mutations in the crtF gene result in the accumulation of this compound, as observed in Rhodopseudomonas capsulata and Rhodobium sulfidophilum . Its structural formula (C₄₀H₅₈O) distinguishes it from methylated derivatives like spheroidene (C₄₁H₆₀O) .

属性

分子式 |

C40H58O |

|---|---|

分子量 |

554.9 g/mol |

IUPAC 名称 |

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26,30-dodecaen-2-ol |

InChI |

InChI=1S/C40H58O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-15,17-21,23-27,29-31,41H,13,16,22,28,32H2,1-10H3/b12-11+,23-14+,24-15+,29-17+,31-18+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+ |

InChI 键 |

IKOGZSUEGBDVQU-XZXJNJSQSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C)C)C |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C)C)C |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

Key Compounds :

Demethylspheroidene (C₄₀H₅₈O): Lacks a methyl group at the C1 position, making it a hydroxylated intermediate .

Spheroidene (C₄₁H₆₀O): Methylated derivative of this compound, synthesized via CrtF .

Spirilloxanthin (C₄₂H₆₀O₂): A di-methoxy end product with extended conjugation, formed through additional desaturation and methylation steps .

Hydroxyneurosporene (C₄₀H₅₈O): Immediate precursor to this compound, hydroxylated at C1 .

Pathway Specificity :

- gelatinosus, confirming that desaturation precedes methylation in spheroidene biosynthesis .

Ecological and Physiological Roles

- This compound: Predominates in anaerobic phototrophic cultures of Rhodobaca bogoriensis, where it constitutes ~50% of total carotenoids . Its accumulation in crtA mutants (Rhodobium sulfidophilum) suggests a regulatory link between carotenoid and bacteriochlorophyll synthesis .

- Spheroidene: Dominates in wild-type R. sphaeroides under anaerobic conditions but is replaced by spheroidenone (oxidized form) in aerobic environments .

- Spirilloxanthin :

Taxonomic Distribution

Table 2: Occurrence in Bacterial Species

Enzymatic and Genetic Insights

- CrtD (3,4-desaturase) :

- CrtF (O-methyltransferase) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。